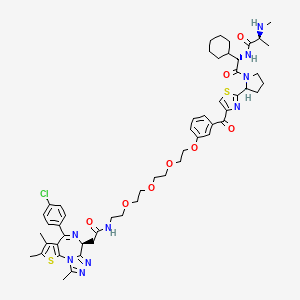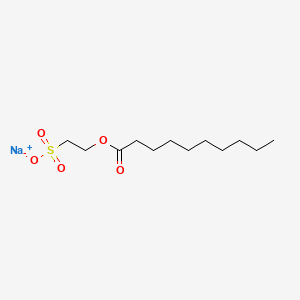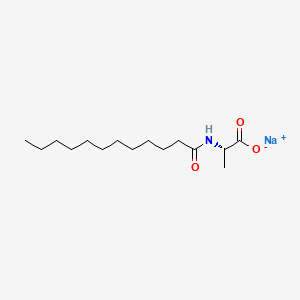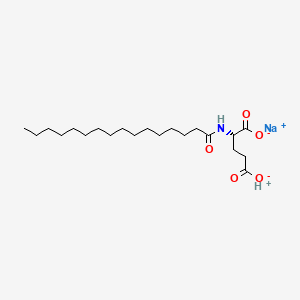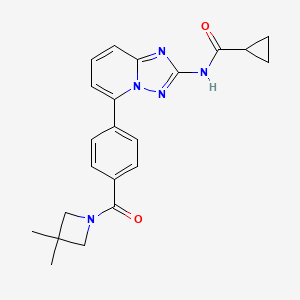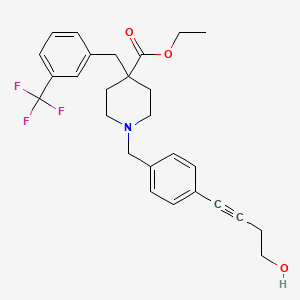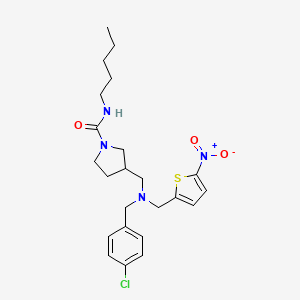
SR9011
Overview
Description
SR9011 is a research drug developed by Professor Thomas Burris of Scripps as an agonist of Rev-ErbAα . It has been used in the study of the regulation of the circadian rhythm and its links to immune system function, inflammation, and cancer .
Molecular Structure Analysis
SR9011 has a molecular weight of 479.04 g/mol . Its IUPAC name is 3-(((4-chlorobenzyl)((5-nitrothiophen-2-yl)methyl)amino)methyl)-N-pentylpyrrolidine-1-carboxamide . The structure of SR9011 was elucidated based on the detection of structure-specific product ions by LC–HRMS .
Scientific Research Applications
Microglial Immunometabolism
SR9011 has been used as a nuclear receptor subfamily 1 group D member 1 (NR1D1) receptor agonist to study its effects on microglial immune-metabolism . The Rev-erbα agonist SR9011 disrupts circadian rhythm by altering intracellular clock machinery . It was found that SR9011 disturbed rhythmic expression of clock genes in microglia . Moreover, SR9011 decreased phagocytic activity, mitochondrial respiration, ATP production, and metabolic gene expression .
Inflammatory Responses
SR9011 has been found to play an important role in neuroinflammation . Pro-inflammatory cytokine expression was attenuated by SR9011 during an immune challenge by TNFα, while expression of the anti-inflammatory cytokine Il10 was stimulated .
Insulin Secretion
SR9011 has been used to study its effects on insulin secretion from human type 2 diabetes islet cells . This suggests that SR9011 may have potential applications in the treatment of type 2 diabetes.
Thyroid-Stimulating Hormone β (TSHβ) Gene Expression
SR9011 has been used to study its effects on thyroid-stimulating hormone β (TSHβ) gene expression . This suggests that SR9011 may have potential applications in the regulation of thyroid function.
Circadian Rhythms and Metabolism
SR9011 has been studied for its potential to influence circadian rhythms and metabolism . This suggests that SR9011 may have applications in areas related to sleep disorders, obesity, and metabolic regulation .
Doping Control
SR9009 and SR9011 are attractive as performance-enhancing substances due to their REV-ERB agonist effects and thus circadian rhythm modulation activity . Therefore, the aim was to identify potential diagnostic metabolites via in vitro metabolic studies to ensure effective (doping) control .
Mechanism of Action
Target of Action
SR9011, also known as VYI79FLZ6W or SR-9011, is a research drug developed as an agonist of Rev-ErbAα . The primary targets of SR9011 are the nuclear receptors Rev-ErbAα and Rev-ErbAβ . These receptors play a crucial role in regulating various metabolic processes, including energy expenditure and lipid metabolism .
Mode of Action
SR9011 works by binding to the Rev-ErbA proteins in the body and influencing their activity levels . By modulating the activity of these proteins, SR9011 helps to enhance metabolism and improve overall endurance . It sends signals to the body’s receptors to increase the mitochondrial count, helping generate and optimize the chemical energy use and breakdown needed to keep the body functioning .
Biochemical Pathways
The Rev-Erbα agonist SR9011 disrupts the circadian rhythm by altering intracellular clock machinery . It regulates certain protein functions, including lipids, glucose levels, and removes dead cells . Its main goal is to control the circadian rhythm by producing and stabilizing chemical levels . By modulating the activity of hepatocytes and bile acid synthesis, SR9011 results in improved lipid metabolism, contributing to reduced body fat .
Pharmacokinetics
It is known that sr9011 has a half-life of approximately 4 hours . This short half-life suggests that the compound is rapidly metabolized and eliminated from the body, which may impact its bioavailability and efficacy.
Result of Action
The activation of Rev-ErbA by SR9011 has several effects at the molecular and cellular levels. It leads to increased endurance, lower body fat, decreased anxiety and inflammation, and increased muscle mass . Moreover, SR9011 has been demonstrated to be specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues .
Action Environment
The action of SR9011 can be influenced by various environmental factors. For instance, the circadian rhythm, which SR9011 aims to regulate, is inherently linked to the light-dark cycle of the environment . Therefore, changes in light exposure could potentially influence the efficacy of SR9011. Additionally, the compound’s action may also be affected by factors such as diet and physical activity levels, which can influence metabolic processes.
Safety and Hazards
properties
IUPAC Name |
3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN4O3S/c1-2-3-4-12-25-23(29)27-13-11-19(16-27)15-26(14-18-5-7-20(24)8-6-18)17-21-9-10-22(32-21)28(30)31/h5-10,19H,2-4,11-17H2,1H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYOYQTTWJTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045516 | |
| Record name | SR9011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide | |
CAS RN |
1379686-29-9 | |
| Record name | 3-[[[(4-Chlorophenyl)methyl][(5-nitro-2-thienyl)methyl]amino]methyl]-N-pentyl-1-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379686-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SR-9011 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379686299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SR-9011 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SR9011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SR-9011 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYI79FLZ6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




